molecular formula C25H29N3O2 B2689604 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine CAS No. 1014067-10-7

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine

Cat. No.: B2689604
CAS No.: 1014067-10-7
M. Wt: 403.526
InChI Key: JOJPEVHSMWWANQ-UHFFFAOYSA-N
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Description

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with benzyl and benzyloxy groups, linked to a dimethylpiperidine moiety through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of benzyl and benzyloxy substituents. The final step involves coupling the substituted pyrazole with 3,5-dimethylpiperidine through a carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-benzyloxy-1,2-propanediol: Shares the benzyloxy group but differs in the core structure.

    1-benzyloxy-2-methyl-3-nitrobenzene: Contains a benzyloxy group and a nitrobenzene moiety.

    4-(benzyloxy)phenol: Features a benzyloxy group attached to a phenol ring.

Uniqueness

1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine is unique due to its combination of a pyrazole ring with benzyl and benzyloxy substituents, coupled with a dimethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19-13-20(2)15-27(14-19)25(29)23-17-28(16-21-9-5-3-6-10-21)26-24(23)30-18-22-11-7-4-8-12-22/h3-12,17,19-20H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPEVHSMWWANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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